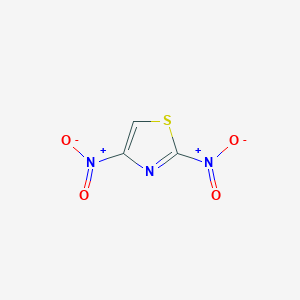
2,4-Dinitrothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. This compound is characterized by the presence of two nitro groups (-NO2) attached to the second and fourth positions of the thiazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrothiazole typically involves the nitration of thiazole derivatives. One common method includes the reaction of thiazole with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrothiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,4-diaminothiazole.
Substitution: Formation of various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrothiazole involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activities, disruption of cellular processes, and induction of oxidative stress . The compound’s ability to modulate these pathways makes it a valuable tool in biochemical and pharmacological research .
Comparación Con Compuestos Similares
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitroanisole: Used in the production of explosives and as a chemical intermediate.
2,4-Dinitrobenzene: Utilized in organic synthesis and as a precursor for other chemical compounds.
Uniqueness of 2,4-Dinitrothiazole: this compound stands out due to its unique thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C3HN3O4S |
|---|---|
Peso molecular |
175.13 g/mol |
Nombre IUPAC |
2,4-dinitro-1,3-thiazole |
InChI |
InChI=1S/C3HN3O4S/c7-5(8)2-1-11-3(4-2)6(9)10/h1H |
Clave InChI |
DCRQGZJJUFKWND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
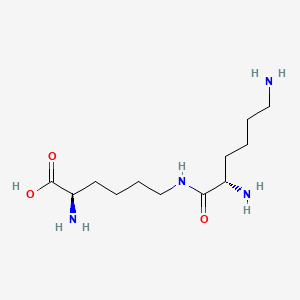
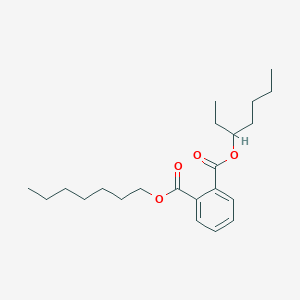
![4-amino-N-[1-(4-chlorophenyl)ethyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13852192.png)
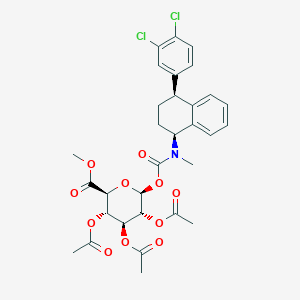
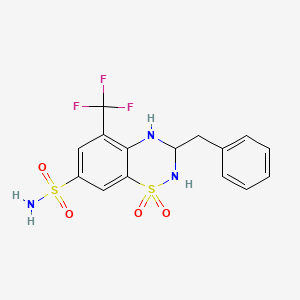

![2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)

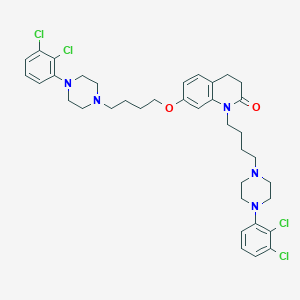
![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
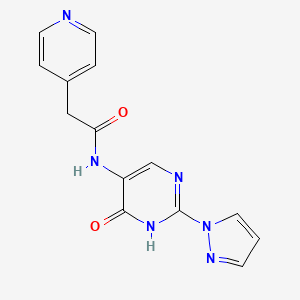
![N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide](/img/structure/B13852265.png)
